Enhanced Enantioselectivity of XylBINAP-Derived Catalysts vs. Parent BINAP in Ketone Hydrogenation
Monomeric catalysts derived from the (R)-xylbinap ligand, of which this compound is a direct precursor, consistently outperform those derived from the parent BINAP ligand in terms of enantioselectivity. This advantage is attributed to the increased steric bulk of the 3,5-xylyl groups on the phosphine, which more effectively differentiates the prochiral faces of the substrate .
| Evidence Dimension | Enantioselectivity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Enantiomeric excesses are reported to be enhanced with XylBINAP relative to BINAP for a range of ketone substrates . |
| Comparator Or Baseline | Parent (R)-BINAP-derived catalysts |
| Quantified Difference | Qualitative improvement described as 'enhanced'; specific quantitative differences are substrate-dependent . |
| Conditions | Asymmetric hydrogenation of sterically unsymmetrical ketones (e.g., acetophenone, heteroaryl ketones, benzophenones) . |
Why This Matters
Higher enantioselectivity directly translates to a purer chiral product, reducing or eliminating the need for costly and time-consuming enantiomeric enrichment steps (e.g., chiral chromatography or recrystallization), thereby improving process economics and throughput.
